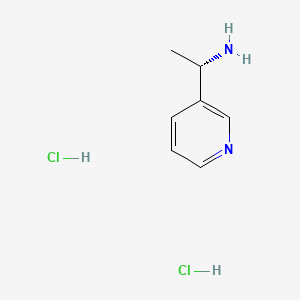
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a chiral amine derivative of pyridine, often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride typically involves the reduction of the corresponding pyridine derivative. One common method includes the catalytic hydrogenation of pyridine-3-carboxaldehyde using a chiral catalyst to obtain the desired enantiomer. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-1-(Pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
®-1-(Pyridin-3-yl)ethanamine dihydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(Pyridin-3-yl)ethanamine dihydrochloride: A structural isomer with the amine group located at a different position on the pyridine ring.
3-(2-Methylaminoethyl)pyridine dihydrochloride: A derivative with a methyl group on the amine.
Uniqueness
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in applications requiring chiral specificity.
生物活性
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride, also known as (S)-3-pyridin-3-yl-1-aminoethane dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H9Cl2N. The compound features a pyridine ring, which is known for its role in various biological activities due to its ability to interact with multiple molecular targets. The presence of the amino group allows it to participate in various biochemical interactions.
Target Interactions
Research indicates that compounds with similar structures may interact with various targets, such as:
- Fibroblast Growth Factor Receptors (FGFRs) : this compound may inhibit FGFR signaling pathways, which are crucial in cell proliferation and differentiation.
- Kinases : The compound has shown potential as an inhibitor for certain kinases involved in cancer pathways, although specific targets require further investigation .
Biochemical Pathways
The compound's interaction with FGFRs suggests it could modulate pathways associated with tumor growth and angiogenesis. Additionally, its structural similarity to other bioactive compounds indicates possible effects on apoptosis and inflammatory responses.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- In vitro Studies : In cellular assays, the compound demonstrated significant inhibition of cancer cell lines, indicating its potential as an anticancer agent. Specific IC50 values were reported in studies focusing on various cancer types, highlighting its efficacy against specific targets .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 6.0 |
Neuroprotective Effects
Emerging evidence points to neuroprotective properties of this compound. It has been suggested that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited varying degrees of potency against Plk1, a critical target in cancer therapy. The study highlighted structure-activity relationships that could guide future drug development efforts .
- Neuroprotection : In a preclinical trial assessing the neuroprotective effects of the compound on models of Alzheimer's disease, significant reductions in amyloid-beta levels were observed, suggesting a mechanism involving modulation of cholinergic pathways .
属性
CAS 编号 |
40154-84-5 |
|---|---|
分子式 |
C7H11ClN2 |
分子量 |
158.63 g/mol |
IUPAC 名称 |
(1S)-1-pyridin-3-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-3-2-4-9-5-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |
InChI 键 |
QCVFPKSPGIISLL-RGMNGODLSA-N |
SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl |
手性 SMILES |
C[C@@H](C1=CN=CC=C1)N.Cl |
规范 SMILES |
CC(C1=CN=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















